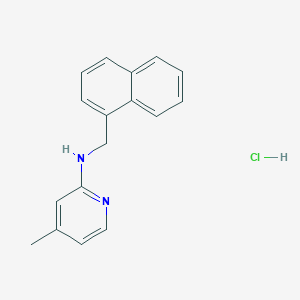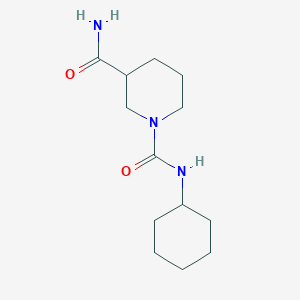![molecular formula C18H17Cl2NO2 B4087162 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B4087162.png)
1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine
説明
1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine, also known as DAPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrrolidine-based compound that has been synthesized and studied for its potential applications in various fields.
作用機序
The exact mechanism of action of 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine has also been shown to activate the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine has also been shown to reduce pain sensitivity in animal models, indicating its potential use as an analgesic. Additionally, 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine has been shown to possess anticonvulsant properties, making it a potential treatment for epilepsy.
実験室実験の利点と制限
1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily scaled up for large-scale production. 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine has also been shown to possess a wide range of biological activities, making it a promising compound for the development of new drugs. However, 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, the mechanism of action of 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for the study of 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine. One potential direction is the development of new drugs based on the structure of 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine. 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine has been shown to possess a wide range of biological activities, making it a promising compound for drug development. Another potential direction is the study of the long-term safety and efficacy of 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine. Further research is needed to establish the safety and efficacy of 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine for use in humans. Additionally, the mechanism of action of 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine needs to be further elucidated to fully understand its potential applications.
科学的研究の応用
1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine has been studied for its potential applications in various fields. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising compound for the treatment of various diseases. 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine has also been studied for its potential use as a chiral building block in the synthesis of other compounds.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-15-6-7-17(16(20)10-15)23-12-18(22)21-9-8-14(11-21)13-4-2-1-3-5-13/h1-7,10,14H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERFVZXXNJZBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-fluoro-5-(4-isobutyryl-1-piperazinyl)-4-nitrophenyl]azepane](/img/structure/B4087090.png)
![7-(2-chloro-6-fluorophenyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4087098.png)
![7-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4087102.png)
![4-(6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4087104.png)
![2-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4087117.png)
![ethyl 7-[2-(allyloxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4087118.png)
![2-[5-(4-ethyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4087129.png)
![2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4087134.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide](/img/structure/B4087156.png)
![6,6-dimethyl-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-3-(3-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4087174.png)
![N-bicyclo[2.2.1]hept-2-yl-5-bromo-2-thiophenesulfonamide](/img/structure/B4087175.png)
![methyl 2-[1-(4-ethoxy-3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4087181.png)
